molecular formula C16H22FN3O3 B15088289 Serine Hydrolase Inhibitor-7

Serine Hydrolase Inhibitor-7

Cat. No.: B15088289
M. Wt: 323.36 g/mol
InChI Key: RFQKWAKIXLZEEV-UHFFFAOYSA-N
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Description

Serine Hydrolase Inhibitor-7 is a compound designed to inhibit the activity of serine hydrolases, a large and diverse class of enzymes that play crucial roles in various biological processes. These enzymes are involved in the hydrolysis of ester, amide, and thioester bonds in substrates, and are found in both prokaryotic and eukaryotic organisms

Preparation Methods

The synthesis of Serine Hydrolase Inhibitor-7 typically involves several steps, including the selection of appropriate starting materials and reagents, followed by a series of chemical reactions to form the desired product. Common synthetic routes include:

Chemical Reactions Analysis

Serine Hydrolase Inhibitor-7 undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Mechanism of Action

Serine Hydrolase Inhibitor-7 exerts its effects by covalently binding to the active site of serine hydrolases, specifically targeting the serine residue involved in the enzyme’s catalytic activity. This binding prevents the enzyme from interacting with its natural substrates, thereby inhibiting its activity . The molecular targets of this compound include various serine hydrolases involved in critical biological pathways, such as blood clotting and inflammation .

Comparison with Similar Compounds

Serine Hydrolase Inhibitor-7 can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structure and reactivity, which may offer advantages in terms of selectivity and efficacy compared to other inhibitors.

Properties

Molecular Formula

C16H22FN3O3

Molecular Weight

323.36 g/mol

IUPAC Name

tert-butyl 4-[(2-fluorophenyl)carbamoyl]piperazine-1-carboxylate

InChI

InChI=1S/C16H22FN3O3/c1-16(2,3)23-15(22)20-10-8-19(9-11-20)14(21)18-13-7-5-4-6-12(13)17/h4-7H,8-11H2,1-3H3,(H,18,21)

InChI Key

RFQKWAKIXLZEEV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C(=O)NC2=CC=CC=C2F

Origin of Product

United States

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